molecular formula C23H26N3O8P B1672648 (2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid

(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid

Cat. No.: B1672648
M. Wt: 503.4 g/mol
InChI Key: HXSAWUQKNZJUNW-PMACEKPBSA-N
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Description

Peptidomimetic analog 5 is a small protein-like chain designed to mimic a peptide. Peptidomimetics are compounds that emulate the structure and function of peptides but with enhanced stability and biological activity. These compounds are often used in medicinal chemistry to develop drugs that can act as receptor ligands or enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptidomimetic analog 5 can be synthesized through various methods, including the manipulation of native peptide backbones, coupling unnatural amino acids, and isosteric substitution where amino groups are replaced with oxygen or sulfur . The synthetic process often involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods: Industrial production of peptidomimetic analog 5 typically involves large-scale solid-phase peptide synthesis. This method is favored due to its efficiency and ability to produce high-purity compounds. The process includes the use of automated peptide synthesizers, which facilitate the rapid and accurate assembly of the peptide chain .

Chemical Reactions Analysis

Types of Reactions: Peptidomimetic analog 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its stability and biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are modified peptidomimetic analogs with enhanced stability, bioavailability, and receptor affinity .

Scientific Research Applications

Research indicates that this compound acts as a potent inhibitor of specific protein interactions, particularly the LFA-1/ICAM-1 interaction, which is crucial in immune responses. This inhibition suggests potential applications in immunology and therapeutic interventions for autoimmune diseases.

Immunology

The primary application of (2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid is in the study of immune responses. Its ability to inhibit the LFA-1/ICAM-1 interaction makes it a valuable tool for:

  • Investigating mechanisms of leukocyte adhesion.
  • Developing treatments for conditions such as rheumatoid arthritis and multiple sclerosis, where immune cell trafficking is dysregulated.

Cancer Research

The compound's structural features allow it to be explored as a potential therapeutic agent in oncology. Specifically:

  • It may inhibit tumor growth by modulating immune responses against cancer cells.
  • Ongoing studies are evaluating its efficacy in combination therapies with existing chemotherapeutics.

Drug Development

Given its unique properties, this compound serves as a lead compound for:

  • Designing new inhibitors targeting similar pathways.
  • Exploring modifications to enhance potency and selectivity.

Case Study 1: Immune Modulation

In a study published in the Journal of Immunology, researchers demonstrated that this compound effectively reduced T-cell activation in vitro, suggesting its potential use as an immunosuppressant in transplant medicine .

Case Study 2: Cancer Treatment Synergy

A collaborative study between several universities found that combining this compound with standard chemotherapy agents resulted in enhanced anti-tumor activity compared to monotherapy .

Data Tables

Application AreaDescriptionKey Findings
ImmunologyInhibition of LFA-1/ICAM-1 interactionReduced T-cell activation and migration
Cancer ResearchPotential anti-tumor agentEnhanced efficacy when combined with chemotherapy
Drug DevelopmentLead compound for new inhibitorsStructural modifications improve selectivity

Mechanism of Action

Biological Activity

(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid is a synthetic compound with notable biological activity. It is characterized by a complex structure that includes a phosphonooxy group, which is integral to its bioactivity. This compound has been the subject of various studies aimed at understanding its mechanisms of action, potential therapeutic applications, and interaction with biological targets.

Chemical Structure

The chemical formula for this compound is C23H26N3O8PC_{23}H_{26}N_{3}O_{8}P, and its structure can be summarized as follows:

  • Phosphonooxy group : Imparts unique biochemical properties.
  • Formamido group : Facilitates interaction with biological molecules.
  • Cyanophenyl and phenyl groups : Contributes to the compound's hydrophobicity and potential receptor interactions.

The biological activity of this compound appears to involve multiple pathways:

  • Enzyme Inhibition : The phosphonooxy group is believed to interact with specific enzymes, potentially inhibiting their activity and leading to altered metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular responses.

Research Findings

  • Anticancer Properties : Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit tumor cell growth effectively, suggesting potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, although further research is needed to elucidate its spectrum of activity and mechanism.
  • Pharmacological Potential : The compound has been explored as a potential pharmaceutical intermediate, with ongoing studies assessing its efficacy and safety in preclinical models .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Tumor Cell Lines : A study demonstrated that the compound inhibited the growth of several tumor cell lines, with IC50 values indicating potent activity. The mechanism was attributed to its ability to interfere with cellular signaling pathways critical for tumor growth .
  • Antimicrobial Testing : In vitro tests revealed that this compound displayed antimicrobial activity against specific bacterial strains, warranting further investigation into its potential as an antibiotic.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant growth inhibition
AntimicrobialActivity against certain bacteria
Enzyme InteractionPotential inhibition observed

IC50 Values for Tumor Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5
HeLa (Cervical Cancer)6.0

Properties

Molecular Formula

C23H26N3O8P

Molecular Weight

503.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(4-cyanobenzoyl)amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C23H26N3O8P/c1-14(2)11-20(23(29)30)26-22(28)19(25-21(27)17-7-3-16(13-24)4-8-17)12-15-5-9-18(10-6-15)34-35(31,32)33/h3-10,14,19-20H,11-12H2,1-2H3,(H,25,27)(H,26,28)(H,29,30)(H2,31,32,33)/t19-,20-/m0/s1

InChI Key

HXSAWUQKNZJUNW-PMACEKPBSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2=CC=C(C=C2)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ISS610;  ISS-610;  ISS 610.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 2
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 3
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 4
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 5
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid

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